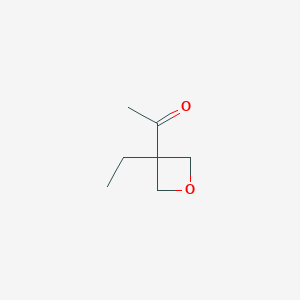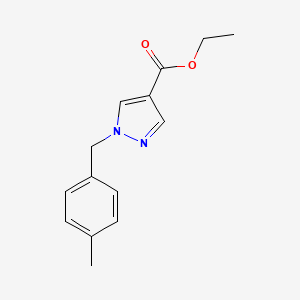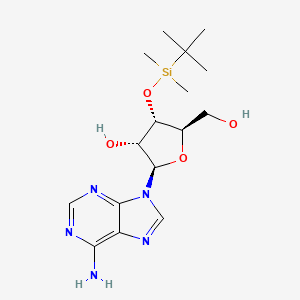![molecular formula C14H19NO4 B1403276 2-[(tert-Butoxycarbonyl)amino]ethyl benzoate CAS No. 1371582-19-2](/img/structure/B1403276.png)
2-[(tert-Butoxycarbonyl)amino]ethyl benzoate
Descripción general
Descripción
“2-[(tert-Butoxycarbonyl)amino]ethyl benzoate” is a chemical compound that is part of the class of compounds known as amino acid derivatives . It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis . The Boc group can be removed under mild acidic conditions to form the free amine .
Synthesis Analysis
The synthesis of “2-[(tert-Butoxycarbonyl)amino]ethyl benzoate” involves the use of N-Boc-ethanolamine as the starting material . The reaction involves the use of a coupling agent and an organic base in dichloromethane (DCM) at room temperature . The reaction is stirred overnight to yield the desired product .Molecular Structure Analysis
The molecular formula of “2-[(tert-Butoxycarbonyl)amino]ethyl benzoate” is C9H17NO5 . The InChI (International Chemical Identifier) string, which provides a way to encode molecular information in a simple text string, is InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in “2-[(tert-Butoxycarbonyl)amino]ethyl benzoate” serves as a protecting group for amines in organic synthesis . This group can be removed under mild acidic conditions to form the free amine . The compound can also be involved in reactions with other chemicals, depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The molecular weight of “2-[(tert-Butoxycarbonyl)amino]ethyl benzoate” is 219.23 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the retrieved sources.Aplicaciones Científicas De Investigación
1. Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Summary of Application: This compound is used in the synthesis of a new derivative of β-(1,2,4-Triazol-1-yl)alanine . Triazoles are an important class of biologically active heterocyclic compounds that have received a great deal of attention since their discovery .
- Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results or Outcomes: The synthesis resulted in a simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative .
2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Summary of Application: The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides . Deprotection is a significant step in organic synthesis, and the Boc group is a widely used amine protecting group .
- Methods of Application: The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .
- Results or Outcomes: The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
3. Synthesis of Dipeptides
- Summary of Application: This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide that consists of two amino acid residues .
- Methods of Application: The synthesis involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
- Results or Outcomes: The synthesis resulted in the formation of dipeptides in satisfactory yields in 15 minutes .
4. Synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Summary of Application: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
- Methods of Application: The synthesis involves simple reduction and inversion methods .
- Results or Outcomes: The synthesis resulted in the formation of the erythro (±) isomer in excellent yield (93%) using sodium .
5. Monitoring the Dynamics of Regulated Secretion of Zinc
- Summary of Application: This compound is used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR to monitor the dynamics of regulated secretion of zinc in real time .
- Methods of Application: The method involves the use of this compound to synthesize amphiphiles for DNA and siRNA delivery .
- Results or Outcomes: The application allows for the real-time monitoring of the dynamics of regulated secretion of zinc .
6. Synthesis of Mono-N-Alkylated Ethanolamine
- Summary of Application: This compound is used in the synthesis of mono-N-alkylated ethanolamine .
- Methods of Application: The synthesis involves the use of this compound as a starting material .
- Results or Outcomes: The synthesis resulted in the formation of the final product as a colorless oil with a yield of 60% .
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-18-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNGAGYHHUKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-Butoxycarbonyl)amino]ethyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



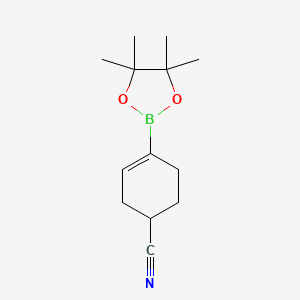
![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)
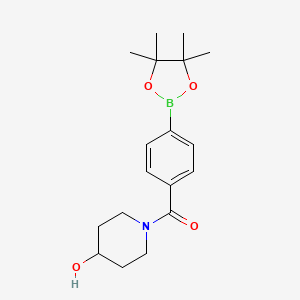
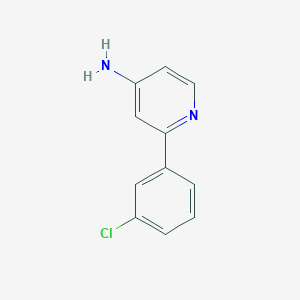
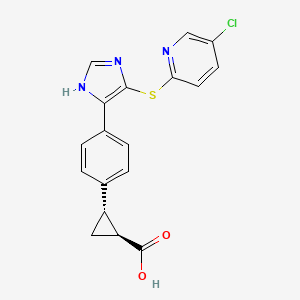
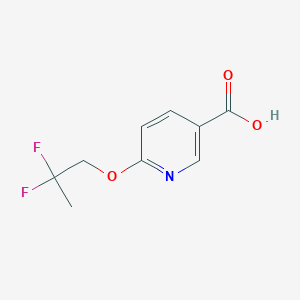
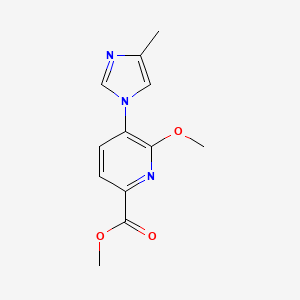
![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)
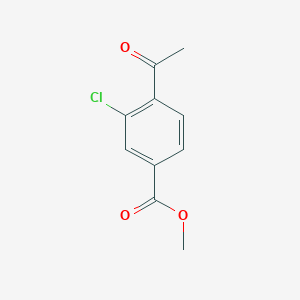
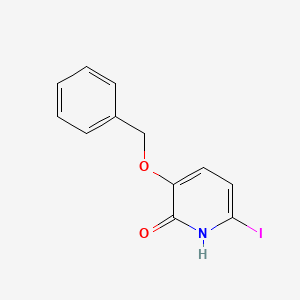
![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)
